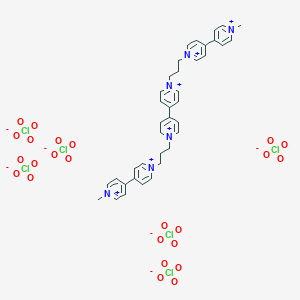
1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium', commonly known as MitoQ, is a mitochondria-targeted antioxidant that has been extensively researched for its potential therapeutic applications. MitoQ is a derivative of Coenzyme Q10 (CoQ10), which is an essential component of the electron transport chain in mitochondria. MitoQ has gained significant attention due to its ability to selectively accumulate in the mitochondria, where it can scavenge reactive oxygen species (ROS) and protect against oxidative damage.
作用機序
MitoQ acts as a mitochondrial antioxidant by scavenging ROS and protecting against oxidative damage. ROS are generated as byproducts of mitochondrial respiration and can cause oxidative damage to cellular components, including DNA, proteins, and lipids. MitoQ can neutralize ROS by donating electrons to them, thereby preventing oxidative damage.
Biochemical and physiological effects:
MitoQ has been shown to improve mitochondrial function, reduce oxidative stress, and protect against oxidative damage in various tissues. In animal models, MitoQ has been shown to improve cognitive function, reduce inflammation, and improve insulin sensitivity. In humans, MitoQ has been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular diseases.
実験室実験の利点と制限
The main advantage of using MitoQ in lab experiments is its ability to selectively accumulate in the mitochondria and protect against oxidative damage. However, MitoQ can also interfere with mitochondrial function at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of MitoQ can be challenging and time-consuming, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on MitoQ. One area of research is the development of novel derivatives of MitoQ that can target specific mitochondrial proteins or pathways. Another area of research is the investigation of the potential therapeutic applications of MitoQ in other diseases, such as metabolic disorders and aging-related diseases. Additionally, the development of more efficient and cost-effective synthesis methods for MitoQ can increase its availability for research and clinical applications.
合成法
MitoQ is synthesized by attaching a triphenylphosphonium (TPP) cation to the 1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium molecule. The TPP cation acts as a mitochondrial targeting moiety, allowing MitoQ to selectively accumulate in the mitochondria. The synthesis of MitoQ involves several steps, including the reaction of 1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium with 3-bromopropionic acid, followed by the attachment of TPP to the resulting product.
科学的研究の応用
MitoQ has been extensively researched for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, MitoQ has been shown to protect against oxidative damage and improve mitochondrial function, which is impaired in these diseases. In cardiovascular diseases, MitoQ has been shown to improve endothelial function and reduce oxidative stress. In cancer, MitoQ has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells.
特性
CAS番号 |
109875-13-0 |
|---|---|
製品名 |
1,1'-Bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium |
分子式 |
C38H42Cl6N6O24 |
分子量 |
1179.5 g/mol |
IUPAC名 |
1-methyl-4-[1-[3-[4-[1-[3-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]pyridin-1-ium;hexaperchlorate |
InChI |
InChI=1S/C38H42N6.6ClHO4/c1-39-21-5-33(6-22-39)35-9-25-41(26-10-35)17-3-19-43-29-13-37(14-30-43)38-15-31-44(32-16-38)20-4-18-42-27-11-36(12-28-42)34-7-23-40(2)24-8-34;6*2-1(3,4)5/h5-16,21-32H,3-4,17-20H2,1-2H3;6*(H,2,3,4,5)/q+6;;;;;;/p-6 |
InChIキー |
WLDDOYVACRIEGV-UHFFFAOYSA-H |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)CCC[N+]5=CC=C(C=C5)C6=CC=[N+](C=C6)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C4=CC=[N+](C=C4)CCC[N+]5=CC=C(C=C5)C6=CC=[N+](C=C6)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
同義語 |
1,1'-bis(3-(1'-methyl-(4,4'-bipyridinium)-1-yl)-propyl)-4,4'-bipyridinium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
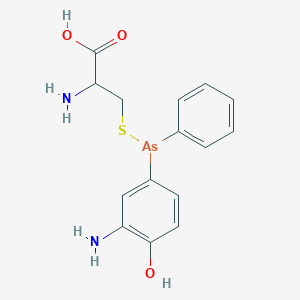

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
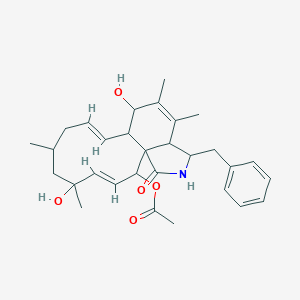
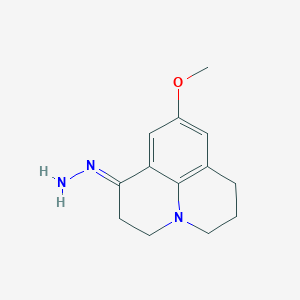
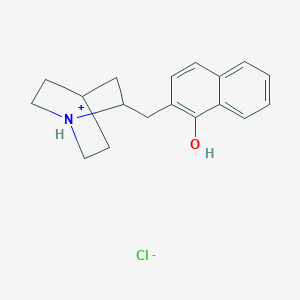
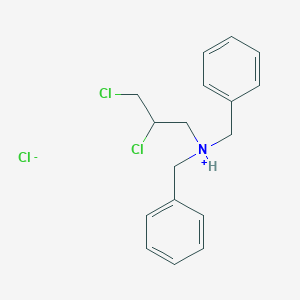
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)



